molecular formula C17H14FN3O5S2 B2710302 Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-61-4

Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2710302
CAS No.: 865198-61-4
M. Wt: 423.43
InChI Key: KCYMGMXVRCIJNE-JZJYNLBNSA-N
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Description

Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by three critical substituents:

  • Position 6: A sulfamoyl (-SO₂NH₂) group, known for enhancing solubility and hydrogen-bonding capacity.
  • Position 3: A methyl acetate ester, contributing to lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S2/c1-26-15(22)9-21-13-7-6-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYMGMXVRCIJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.

    Introduction of the Fluorobenzoyl Group: The benzothiazole intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzoyl group.

    Sulfonamide Formation: The resulting compound is treated with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form the sulfonamide group.

    Esterification: Finally, the compound is esterified using methyl chloroacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s structural features make it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance binding affinity to certain proteins, while the sulfonamide group can mimic natural substrates of enzymes, leading to inhibition or activation of enzymatic activity. The benzothiazole core can interact with nucleic acids, potentially affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Benzothiazole Derivatives

(a) N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester
  • Core Structure : Peptide backbone with a 4-fluorobenzoyl group.
  • Key Differences : Lacks the benzothiazole core and sulfamoyl group but shares the 4-fluorobenzoyl motif.
  • Bioactivity : Fluorinated aromatic groups in peptide derivatives often enhance metabolic stability and receptor binding .
(b) Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
  • Core Structure: Benzothiazole with a methoxy group at position 6 and an imino group at position 2.
  • Key Differences : Replaces sulfamoyl with methoxy (-OCH₃) and lacks the 4-fluorobenzoyl group.

Sulfonamide-Containing Compounds

(a) Metsulfuron-methyl
  • Core Structure : Triazine ring with a sulfonylurea group.
  • Key Differences : Triazine vs. benzothiazole core; sulfonylurea (-SO₂NHCONH-) vs. sulfamoyl (-SO₂NH₂).
  • Bioactivity : Sulfonylureas act as herbicides by inhibiting acetolactate synthase. The sulfamoyl group in the target compound may similarly interact with enzymes but lacks the urea linkage critical for herbicidal activity .

Thiazole-Based Acetylcholinesterase Inhibitors

(a) Ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide
  • Core Structure : Imidazothiazole with a 4-fluorophenyl group.
  • Key Differences : Imidazothiazole vs. benzothiazole; ethoxycarbonylmethyl vs. methyl acetate.
  • Research Findings : Fluorophenyl groups in thiazole derivatives enhance acetylcholinesterase inhibition, suggesting the target compound’s 4-fluorobenzoyl group may confer similar activity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure R1 (Position 2) R2 (Position 6) R3 (Position 3) Bioactivity/Use
Target Compound Benzothiazole 4-Fluorobenzoyl imino Sulfamoyl Methyl acetate Potential enzyme inhibitor
N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-... (Entry 26) Peptide 4-Fluorobenzoyl - Methyl ester Protease modulation
Methyl 2-(2-imino-6-methoxy...) (CAS 928888-65-7) Benzothiazole Imino Methoxy Methyl acetate Unspecified
Metsulfuron-methyl Triazine Methoxy, methyl Sulfonylurea Methyl benzoate Herbicide
Ethyl [6-(4-fluorophenyl)imidazo... (Compound 2) Imidazothiazole 4-Fluorophenyl - Ethoxycarbonylmethyl Acetylcholinesterase inhibitor

Research Findings and Implications

  • Fluorine Substitution : The 4-fluorobenzoyl group in the target compound may improve metabolic stability and binding affinity, as seen in peptide and thiazole derivatives .
  • Sulfamoyl Group : Unlike methoxy or sulfonylurea groups, sulfamoyl enhances hydrogen-bonding capacity, which could optimize interactions with enzymatic targets .
  • Structural Limitations : The absence of a urea linkage (as in metsulfuron-methyl) or imidazole ring (as in Compound 2) may limit the target compound’s herbicidal or acetylcholinesterase inhibitory effects, respectively .

Biological Activity

Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14F N3O3S
  • CAS Number : [insert CAS number if available]

The presence of a fluorobenzoyl group and a sulfamoyl moiety suggests potential interactions with biological targets, particularly in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated benzothiazoles can induce CYP1A1 expression and bind to macromolecules in sensitive human cancer cells, leading to cell death through DNA adduct formation .

The proposed mechanism involves:

  • Metabolism : The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive species capable of forming DNA adducts.
  • Covalent Binding : These reactive metabolites bind covalently to cellular macromolecules, disrupting normal cellular functions.
  • Induction of Apoptosis : The resulting cellular stress and damage trigger apoptotic pathways, leading to cancer cell death.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Breast Cancer5.0Induction of CYP1A1, DNA adduct formation
Renal Cancer10.0Metabolite binding to macromolecules
Ovarian Cancer7.5Apoptosis via reactive metabolite formation

Case Study 1: Fluorinated Benzothiazoles

A study investigated a series of fluorinated benzothiazoles, including derivatives similar to this compound. Results indicated that these compounds exhibited significant antiproliferative activity without the biphasic dose-response observed in some other chemotherapeutics. This characteristic enhances their potential as effective anticancer agents .

Case Study 2: Cellular Response

Another research effort focused on the cellular response to treatment with this compound in B16F10 murine melanoma cells. The study found that treatment led to a notable decrease in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers such as caspase activation and PARP cleavage .

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